molecular formula C5H12O2P+ B14338498 Phosphinic acid, propyl-, ethyl ester CAS No. 104902-88-7

Phosphinic acid, propyl-, ethyl ester

Cat. No.: B14338498
CAS No.: 104902-88-7
M. Wt: 135.12 g/mol
InChI Key: TXEVDFUHDMVRCN-UHFFFAOYSA-N
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Description

Overview of Organophosphorus Esters within Chemical Science

Organophosphorus esters are organic compounds derived from phosphorus-containing acids through the process of esterification. nih.gov The definition can be broad, but it generally refers to compounds containing an organic substituent attached to a phosphorus atom, often through an oxygen atom. wikipedia.org This class is typically categorized based on the oxidation state of the phosphorus atom and the number of organic groups attached. The major classes include phosphate (B84403) esters (derived from phosphoric acid), phosphonate (B1237965) esters (from phosphonic acid), and phosphinate esters (from phosphinic acid). wikipedia.org

These compounds are integral to both biological systems and industrial applications. In nature, phosphate esters form the backbone of crucial biomolecules like DNA and RNA and are central to energy transfer in the form of ATP. wikipedia.org In industrial and environmental chemistry, synthetic organophosphorus esters have found widespread use. wikipedia.org They are key components in many pesticides, herbicides, nerve agents, flame retardants, plasticizers, and lubricant additives. nih.govwikipedia.orgterchemicals.com The versatility of these esters stems from the varied properties endowed by the different organic groups attached to the phosphorus center, allowing for fine-tuning of their chemical and physical characteristics.

Significance of Phosphinic Esters in Contemporary Chemical Research

Phosphinic esters, with the general formula R₂P(=O)(OR'), are distinguished from other organophosphorus esters by the presence of two direct phosphorus-carbon (P-C) bonds. wikipedia.org This structural feature fundamentally influences their chemical properties and reactivity, making them a subject of significant interest in contemporary research. They are considered important building blocks and intermediates in synthetic organic chemistry. semanticscholar.org

The synthesis of phosphinic esters can be achieved through various methods. A traditional approach involves the reaction of phosphinic chlorides with alcohols. semanticscholar.org Other significant synthetic routes include the Michaelis-Arbuzov reaction, which forms a P-C bond, and various palladium-catalyzed cross-coupling reactions. organic-chemistry.orgrsc.org Researchers have also explored more modern, efficient methods utilizing microwave irradiation or phase transfer catalysis to promote esterification. semanticscholar.org The reactivity of the P-H bond in precursor H-phosphinates also provides a versatile handle for creating P-C bonds through addition reactions to alkenes and alkynes or through alkylation. organic-chemistry.orgnih.gov This synthetic accessibility makes phosphinic esters valuable precursors for a wide range of more complex organophosphorus compounds, including ligands for catalysis, bioactive molecules, and materials with unique properties.

Specific Research Focus on Propyl Ethyl Phosphinate and Analogous Structures

Propyl ethyl phosphinate is a specific member of the phosphinic ester family. While detailed research exclusively targeting this compound is not extensively documented in mainstream literature, its chemical nature can be understood through the extensive research on analogous short-chain alkyl phosphinates.

The primary research focus on such compounds typically revolves around their synthesis and reactivity. The synthesis of a compound like propyl ethyl phosphinate would likely follow established protocols for alkyl phosphinates. One common method is an Arbuzov-type reaction, where a phosphonite ester reacts with a propyl halide. Another approach is the esterification of propylphosphinic acid with ethanol (B145695) or the reaction of a propylphosphinic chloride with sodium ethoxide. semanticscholar.orgkent.ac.uk

Reactivity studies on analogous structures often explore the alkylation of the corresponding H-phosphinate esters. For example, ethyl H-phosphinates can be deprotonated and subsequently reacted with various electrophiles to form new P-C bonds, demonstrating their utility as synthetic intermediates. nih.gov The free-radical addition of these precursors to unsaturated bonds is another area of investigation. sigmaaldrich.com These reactions are fundamental to building more complex molecular frameworks from simple phosphinate esters.

Table 1: Properties of Phosphinic acid, propyl-, ethyl ester

Property Value
IUPAC Name ethoxy-oxo-propylphosphanium
Molecular Formula C₅H₁₂O₂P⁺
Molecular Weight 135.12 g/mol
CAS Number 104902-88-7

Data sourced from PubChem CID 10034685. nih.gov

Contextualization within Established Chemical Theories and Methodologies

The study of propyl ethyl phosphinate and related phosphinic esters is firmly grounded in established chemical theories and analytical methodologies. Understanding the structure, bonding, and reactivity of these molecules relies on both experimental techniques and theoretical calculations.

Ab initio and other computational chemistry methods are used to model the geometric and electronic structures of phosphinic acids and their esters. acs.org These theoretical studies provide insights into bond lengths, bond angles, and electron distribution, which helps in predicting and explaining the reactivity of the phosphoryl (P=O) group and the P-C bonds. acs.org For instance, theoretical models can help rationalize the stereochemical outcomes of reactions involving the phosphorus center.

Experimentally, the synthesis and characterization of phosphinic esters rely on a standard suite of modern chemical methodologies. The formation of P-C bonds is often achieved through well-established named reactions, including the Michaelis-Arbuzov, Hirao, and Pudovik reactions. organic-chemistry.orgnih.govorganic-chemistry.org Following synthesis, the purification and identification of these compounds involve techniques such as chromatography and spectroscopy. Nuclear Magnetic Resonance (NMR) spectroscopy (particularly ³¹P NMR) is an indispensable tool for characterizing organophosphorus compounds, providing direct information about the chemical environment of the phosphorus atom. Infrared (IR) spectroscopy is used to identify functional groups, such as the characteristic P=O stretch, while mass spectrometry is used to confirm the molecular weight and fragmentation patterns.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

104902-88-7

Molecular Formula

C5H12O2P+

Molecular Weight

135.12 g/mol

IUPAC Name

ethoxy-oxo-propylphosphanium

InChI

InChI=1S/C5H12O2P/c1-3-5-8(6)7-4-2/h3-5H2,1-2H3/q+1

InChI Key

TXEVDFUHDMVRCN-UHFFFAOYSA-N

Canonical SMILES

CCC[P+](=O)OCC

Origin of Product

United States

Mechanistic Investigations and Kinetic Studies of Phosphinic Acid, Propyl , Ethyl Ester Transformations

Hydrolytic Stability and Mechanism of Phosphinate Esters

The hydrolysis of phosphinate esters, including propyl-, ethyl ester, is a fundamental reaction that can be catalyzed by both acids and bases. nih.gov The mechanism of this process is influenced by the reaction conditions and the structure of the ester itself. Generally, hydrolysis can proceed via cleavage of the phosphorus-oxygen (P-O) bond or the carbon-oxygen (C-O) bond. semanticscholar.org

Acid-Catalyzed Hydrolysis: Mechanistic Pathways (e.g., AAc2, AAl1, AAl2)

Acid-catalyzed hydrolysis of esters proceeds through several potential mechanistic pathways, designated by a shorthand notation indicating the type of catalysis (A for acid), the bond cleaved (AC for acyl-oxygen or AL for alkyl-oxygen), and the molecularity of the rate-determining step (1 for unimolecular, 2 for bimolecular). chemistnotes.com

For phosphinate esters, the most common pathways are the AAc2 and AAl1 mechanisms. semanticscholar.org

AAc2 (Acid-catalyzed, Acyl-oxygen cleavage, bimolecular): This is a widely observed mechanism for ester hydrolysis. semanticscholar.orgucoz.com It involves the protonation of the phosphoryl oxygen, which increases the electrophilicity of the phosphorus atom. A water molecule then acts as a nucleophile, attacking the phosphorus center in a bimolecular rate-determining step. youtube.com This leads to a tetrahedral intermediate, which subsequently breaks down to form the phosphinic acid and the corresponding alcohol. chemistnotes.com In most cases of acid-catalyzed hydrolysis of phosphinates, the reaction proceeds according to the AAc2 mechanism. researchgate.net

AAl1 (Acid-catalyzed, Alkyl-oxygen cleavage, unimolecular): This mechanism becomes significant when the alkyl group of the ester can form a stable carbocation. ucoz.com The reaction involves the protonation of the ester oxygen, followed by a unimolecular cleavage of the C-O bond to generate a carbocation and the phosphinic acid. ucoz.com The carbocation is then captured by water. This pathway is favored for esters with tertiary alkyl, allyl, or benzyl (B1604629) groups. ucoz.com For phosphinate esters, the AAl1 route has been substantiated for substituents like isopropyl. researchgate.net

AAl2 (Acid-catalyzed, Alkyl-oxygen cleavage, bimolecular): This is a rare mechanism for ester hydrolysis. semanticscholar.org It involves a bimolecular nucleophilic substitution (SN2) reaction where a water molecule attacks the alkyl carbon, with the phosphinic acid acting as the leaving group. This pathway is generally not favored. ucoz.com There is some suggestion that the hydrolysis of certain methyl esters might proceed through this AAl2 mechanism. semanticscholar.org

Base-Catalyzed Hydrolysis: Influence of Steric and Electronic Factors

Base-catalyzed hydrolysis of phosphinate esters, typically following a BAC2 mechanism, is highly sensitive to both steric and electronic factors. nih.gov The reaction involves a nucleophilic attack of a hydroxide (B78521) ion on the electrophilic phosphorus atom.

Steric Factors: Steric hindrance around the phosphorus center plays a significant role in the rate of alkaline hydrolysis. nih.gov An increase in the bulkiness of the alkyl groups attached to the phosphorus atom significantly decreases the reaction rate. nih.gov For example, the alkaline hydrolysis of ethyl di-tert-butylphosphinate is 500 times slower than that of ethyl diisopropylphosphinate. nih.gov This steric effect is a major factor influencing the alkaline hydrolysis of phosphinate esters. nih.govrsc.org

Dealkylation Processes (e.g., with Trimethylsilyl (B98337) Halides)

Dealkylation offers an alternative, often milder, method for cleaving the O-C bond in phosphinate esters to yield the corresponding phosphinic acid. mdpi.com Trimethylsilyl halides (TMSX), such as trimethylsilyl bromide (TMSBr) and trimethylsilyl iodide (TMSI), are particularly effective reagents for this transformation. mdpi.com

The mechanism is believed to involve the initial attack of the silyl (B83357) halide on the phosphoryl oxygen atom. mdpi.com This is followed by the cleavage of the alkyl-oxygen bond. In the case of dialkyl esters, a double dealkylation can occur. mdpi.com The reaction typically proceeds in two steps: first, the formation of a bis-trimethylsilyl ester intermediate, which is then readily hydrolyzed by treatment with water or an alcohol like methanol (B129727) to give the final phosphinic acid. mdpi.com

The reactivity of the trimethylsilyl halide is a key factor. TMSBr is generally more reactive than trimethylsilyl chloride (TMSCl), with reactions often completing in a few hours with TMSBr compared to days with TMSCl. mdpi.com The addition of sodium iodide can be used to promote dealkylation reactions with TMSCl. mdpi.com These methods are valued for their mild, non-aqueous, and neutral conditions, which are tolerated by a variety of other functional groups. oup.comgoogle.com

Kinetic Analysis of Hydrolysis for Propyl Ethyl Phosphinate and Analogs

The rate of hydrolysis of phosphinate esters is dependent on their structure. Kinetic studies on analogous compounds illustrate the impact of steric hindrance on reaction rates. The alkaline hydrolysis of a series of ethyl dialkylphosphinates showed a significant decrease in reaction rate with increasing steric bulk of the alkyl groups. nih.gov

Relative Rate Constants for Alkaline Hydrolysis of Ethyl Dialkylphosphinates nih.gov
CompoundTemperature (°C)Relative Rate Constant
Ethyl diethylphosphinate70260
Ethyl diisopropylphosphinate12041
Ethyl di-tert-butylphosphinate1200.08

Tautomerism and Equilibrium Studies of Phosphinic Acid Derivatives

Phosphinic acid derivatives, particularly those with a hydrogen atom attached to the phosphorus, exist in a tautomeric equilibrium between two forms: a tetracoordinated, pentavalent form containing a P=O double bond and a P-H bond, and a trivalent form with a P-OH group. nih.gov This prototropic tautomerism plays a crucial role in the reactivity of these compounds. tandfonline.comresearchgate.net

The position of this equilibrium is highly influenced by the nature of the substituents on the phosphorus atom. nih.gov

Electron-donating substituents (like alkyl groups) tend to shift the equilibrium towards the more stable pentavalent, tetracoordinate form (>P(O)H). nih.gov

Electron-withdrawing substituents (like halogenated groups) show a strong preference for the trivalent P-hydroxy form (>P-OH). nih.gov

Computational and experimental studies have been employed to investigate the thermodynamics and kinetics of this interconversion. nih.govtandfonline.com The solvent can also have a slight effect on the enthalpy difference between the tautomeric forms, though this effect is often not significant. tandfonline.com Understanding this tautomerism is key to predicting the chemical behavior of these compounds, as the two forms exhibit different reactivities. nih.gov For instance, the trivalent form, possessing a lone pair of electrons on the phosphorus atom, is thought to be the active species in coordinating with transition metals. nih.gov

Other Reaction Mechanisms Relevant to Phosphinic Acid, Propyl-, Ethyl Ester

Beyond hydrolysis and tautomerism, other reactions can be relevant to this compound. One notable reaction is the generation of ethylene (B1197577). It has been observed that ethyl propylphosphonate can produce ethylene when exposed to oxygen in the presence of a reduced metal ion. nih.gov This suggests that the compound's biological effects, such as plant growth retardation, may be attributable to the in-situ formation of ethylene. nih.gov This transformation indicates a reactivity pathway involving oxidative cleavage under specific conditions, which is distinct from the more common hydrolytic pathways.

Transesterification Kinetics and Mechanisms

Transesterification is a fundamental reaction for the interconversion of esters. In the context of ethyl propylphosphinate, this process would involve the exchange of the ethyl group of the ester with another alkyl group from an alcohol. While specific kinetic data for the transesterification of ethyl propylphosphinate is not extensively detailed in publicly available literature, the general mechanisms for acid- and base-catalyzed transesterification of esters are well-established and can be applied.

The reaction can be catalyzed by either acids or bases. rsc.org Strong acids facilitate the reaction by protonating the carbonyl group, which enhances its electrophilicity. rsc.org Conversely, bases act by deprotonating the alcohol, thereby increasing its nucleophilicity. rsc.org

Base-Catalyzed Mechanism:

Under basic conditions, the transesterification of an ester like ethyl propylphosphinate proceeds through a nucleophilic addition-elimination mechanism. The process is initiated by the attack of an alkoxide ion on the electrophilic phosphorus atom of the phosphinate. This results in the formation of a transient pentacoordinate intermediate. Subsequently, the original ethoxy group is eliminated as an ethoxide ion, leading to the formation of the new phosphinate ester.

Acid-Catalyzed Mechanism:

In the presence of an acid catalyst, the reaction is initiated by the protonation of the phosphoryl oxygen of the phosphinate. This protonation increases the electrophilicity of the phosphorus atom, making it more susceptible to nucleophilic attack by an alcohol molecule. This leads to the formation of a tetrahedral intermediate. Following a series of proton transfer steps, the original ethanol (B145695) molecule is eliminated, and deprotonation of the resulting intermediate yields the new phosphinate ester and regenerates the acid catalyst. acs.org

Factors that influence the kinetics of transesterification include the structure of the phosphinate and the alcohol, the type and concentration of the catalyst, the reaction temperature, and the solvent used. Generally, the reaction is an equilibrium process. To drive the reaction towards the desired product, it is common practice to use a large excess of the reactant alcohol or to remove one of the products, such as the displaced alcohol, from the reaction mixture. rsc.org

Interactive Table: General Factors Influencing Transesterification Kinetics

FactorEffect on Reaction RateMechanistic Implication
Catalyst Type Stronger acids or bases generally lead to faster rates.More efficient protonation (acid) or deprotonation (base) of reactants.
Temperature Increased temperature typically increases the reaction rate.Provides the necessary activation energy for the reaction to proceed.
Reactant Structure Steric hindrance around the phosphorus center can slow the reaction.Hinders the approach of the nucleophilic alcohol or alkoxide.
Solvent The polarity and protic/aprotic nature of the solvent can influence rates.Affects the solvation of reactants, intermediates, and transition states.

Oxidation Pathways for Phosphinates

The oxidation of phosphinates, which contain phosphorus in a lower oxidation state, leads to the formation of phosphonates, where phosphorus is in a higher oxidation state. researchgate.netbeilstein-journals.org Various oxidizing agents can be employed for this transformation, and the reaction pathways can differ depending on the specific oxidant and reaction conditions.

One common method for the oxidation of related H-phosphonate diesters involves the use of iodine in the presence of water. rsc.org The mechanism is proposed to proceed through the formation of an iodophosphate intermediate. rsc.org However, this oxidation is not always stereospecific. rsc.org Another study on H-phosphonate diesters showed that oxidation with iodine can be accelerated by the presence of a nearby nucleophilic group, such as a 2-pyridyl moiety, which can act as an intramolecular catalyst. acs.org

The oxidation of phosphinic acids has been studied using reagents like pyridinium (B92312) hydrobromide perbromide (PHPB) and picolinium chlorochromate (PICC). ias.ac.inuniv.kiev.ua These reactions are typically first-order with respect to both the phosphinic acid and the oxidant. ias.ac.in A significant kinetic isotope effect is observed when the P-H bond is replaced with a P-D bond, indicating that the cleavage of this bond is involved in the rate-determining step. ias.ac.inuniv.kiev.ua The proposed mechanism involves the transfer of a hydride ion from the pentacoordinated tautomer of the phosphinic acid to the oxidant. ias.ac.in

The solvent can also play a crucial role in the oxidation of phosphinates. Studies on the oxidation of phosphinic acid by PHPB have shown that the transition state is more polar than the reactants, as indicated by the effect of solvent composition on the reaction rate. ias.ac.in

It has been noted that ethyl propylphosphonate can generate ethylene when exposed to oxygen in the presence of a reduced metal ion, suggesting a unique degradation pathway for this specific compound under certain conditions. nih.gov

Interactive Table: Activation Parameters for the Oxidation of Phosphinic and Phenylphosphinic Acids by PHPB

OxyacidΔH‡ (kJ mol⁻¹)ΔS‡ (J mol⁻¹ K⁻¹)ΔG‡ (kJ mol⁻¹)
Phosphinic acid53.6 ± 0.8-110 ± 386.4 ± 0.7
Phenylphosphinic acid49.9 ± 0.5-111 ± 283.1 ± 0.4
Data adapted from a study on the oxidation of phosphorus oxyacids by pyridinium hydrobromide perbromide. ias.ac.in

This table provides the activation parameters (enthalpy, entropy, and Gibbs free energy of activation) for the oxidation of phosphinic acid and phenylphosphinic acid by PHPB. These values offer insight into the energy requirements and the degree of order in the transition state of the reaction.

Academic Research Contexts and Advanced Applications for Phosphinic Acid, Propyl , Ethyl Ester

Contributions to Polymer and Materials Science Research

The distinct reactivity and structural characteristics of phosphinic acid esters make them valuable components in the development of advanced materials. Their incorporation into polymeric structures and onto surfaces can introduce desirable properties such as improved adhesion, thermal stability, and tailored surface chemistry.

Phosphinic acid esters and their derivatives are utilized as monomers or modifiers in various polymerization reactions to create phosphorus-containing polymers. The C-P-C bond found in phosphinates provides a stable scaffold for building polymer chains. researchgate.net These functional groups can be introduced into polymer backbones or as side chains, imparting specific functionalities to the final material.

Methods for creating these polymers often involve the polymerization of monomers where the phosphinate group is already present. For instance, phosphorus-containing acrylate monomers can be synthesized and subsequently polymerized or copolymerized with other monomers like methyl methacrylate. rsc.org Common polymerization techniques employed include:

Radical Polymerization: Initiators like azobisisobutyronitrile (AIBN) are used to polymerize phosphonate-containing styrenic or acrylic monomers, leading to high molecular weight polymers. mdpi.commdpi.com

Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: This controlled polymerization technique allows for the synthesis of well-defined polymers with phosphinate functionalities. mdpi.com

Group Transfer Polymerization: This method has been applied to the polymerization of vinylphosphonates, a related class of organophosphorus compounds. mdpi.com

The inclusion of phosphinate groups can significantly enhance properties such as adhesion to metal surfaces and flame retardancy. rsc.org

Table 1: Polymerization Methods for Phosphorus-Containing Monomers

Polymerization Method Monomer Type Key Features
Radical Copolymerization Phosphonate-containing styrenic monomers Leads to high molecular weight polymers. mdpi.com
Bulk Copolymerization Phosphorus-containing acrylate monomers Can be performed with comonomers like methyl methacrylate. rsc.org

Phosphinic acids and their esters are highly effective as anchoring groups for modifying the surfaces of various materials, particularly metal oxides. researchgate.net The phosphinate moiety can form strong, stable covalent bonds (M-O-P) with surface hydroxyl groups on materials like titania (TiO₂), silica (SiO₂), and zirconium-based compounds. researchgate.netmdpi.comnih.gov This robust linkage is crucial for creating durable functionalized surfaces and hybrid organic-inorganic materials.

Key applications in this area include:

Surface Functionalization: By tethering organic molecules to a substrate via a phosphinate linker, the surface properties can be precisely controlled. This is valuable in fields like catalysis, sensing, and the development of biocompatible materials. researchgate.netmdpi.com

Hybrid Materials: Phosphinates can act as bridging ligands in sol-gel synthesis to create complex 3D organic-inorganic networks. nih.gov For example, they can form bridges between metal centers like zirconium, creating stable hybrid materials with high thermal stability. nih.gov These materials have potential applications in catalysis, energy storage, and sensor technology. nih.gov

Table 2: Surface Functionalization with Phosphinate and Related Groups

Substrate Material Binding Mechanism Bond Formed Application
Metal Oxides (e.g., TiO₂) Condensation with surface hydroxyl groups Covalent M-O-P Dye-sensitized solar cells, catalysts. researchgate.netresearchgate.net
Mesoporous Silica (e.g., SBA-15) Condensation with silanol groups Covalent Si-O-P Heterogeneous catalysis, drug delivery. mdpi.com

Other common techniques include:

Fourier-Transform Infrared Spectroscopy (FTIR): To identify characteristic vibrations of the P=O and P-O-C bonds.

Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the synthesized polymers.

Chemical Biological Research: Principles of Enzyme Inhibition and Peptide Mimicry

In the realm of chemical biology, the phosphinic acid functionality is an invaluable scaffold for designing molecules that can interact with and inhibit enzymes. researchgate.net Their structural and electronic properties allow them to mimic key biological structures, leading to potent and specific biological activity.

One of the most successful strategies in enzyme inhibitor design is the creation of transition state analogues. These molecules are stable compounds that are chemically and structurally similar to the high-energy, transient intermediate of an enzyme-catalyzed reaction. frontiersin.org Phosphinic acids are excellent mimics of the tetrahedral transition state formed during the hydrolysis of peptide bonds by proteases. researchgate.netfrontiersin.org

The key features that enable this mimicry are:

Tetrahedral Geometry: The phosphorus atom in a phosphinate has a stable tetrahedral geometry, which closely resembles the unstable tetrahedral intermediate of a carbonyl carbon during amide hydrolysis. nih.gov

Electronic Similarity: The P=O group is electronically similar to the carbonyl group of a peptide bond, allowing it to form similar hydrogen bonding interactions within an enzyme's active site.

Stability: Unlike the true transition state, the phosphinate core is resistant to cleavage, allowing it to bind tightly to the enzyme and block its activity. nih.gov

This rational design approach has led to the development of potent inhibitors for various classes of enzymes. researchgate.net

Table 3: Comparison of Peptide Hydrolysis Transition State and Phosphinate Inhibitor

Feature Peptide Hydrolysis Transition State Phosphinate Analogue
Central Atom Carbon (sp³) Phosphorus (sp³)
Geometry Tetrahedral Tetrahedral
Stability Highly unstable, transient Stable, non-hydrolyzable

Phosphinate-based inhibitors have been extensively used as tools to study the mechanism of enzymes, particularly zinc-dependent metalloproteases like aminopeptidases. researchgate.netmdpi.com These enzymes play critical roles in various physiological processes, and their dysregulation is linked to diseases such as cancer and hypertension. researchgate.net

Mechanistic studies have revealed that phosphinic acid-based peptide analogues act as potent inhibitors by directly interacting with the catalytic machinery in the enzyme's active site. The phosphinic acid group is a key pharmacophore that typically coordinates directly with the catalytic zinc ion (Zn²⁺). This bidentate coordination, involving both the phosphoryl oxygen and the hydroxyl group of the phosphinate, results in very strong binding and effective inhibition. researchgate.net

For example, phosphinic acid analogues of dipeptides have been shown to be universal inhibitors of aminopeptidases from various species. researchgate.net Molecular modeling and structural studies of these enzyme-inhibitor complexes show the phosphinate group perfectly positioned to chelate the active site zinc ion, while the adjacent amino acid mimics occupy the substrate-binding pockets, leading to high affinity and specificity. researchgate.net

Synthetic Methodologies for Phosphinic Pseudopeptides and Peptidomimetics

Phosphinic pseudopeptides are dipeptide analogues where the amide bond is replaced by a phosphinate moiety, which acts as a non-hydrolyzable mimic of the tetrahedral transition state of amide hydrolysis. nih.gov The synthesis of these compounds is a key area of research, primarily for developing inhibitors of metalloproteases. nih.govsemanticscholar.org Esters of phosphinic acids, such as ethyl propylphosphinate, are valuable precursors in these synthetic pathways.

The predominant method for constructing the C-P-C skeleton of phosphinic pseudopeptides is the phospha-Michael addition . nih.gov This reaction typically involves the addition of an H-phosphinic acid or its corresponding ester (an alkyl H-phosphinate) to an acrylate derivative. nih.gov To facilitate this, the H-phosphinic acid component, which exists predominantly in the pentavalent P(V) form, must be activated to its more nucleophilic trivalent P(III) tautomer. nih.gov This activation is commonly achieved through silylation using agents like hexamethyldisilazane (HMDS) or chlorotrimethylsilane (TMSCl) with a tertiary amine. nih.gov

Another significant strategy is the use of multicomponent reactions , which allow for the construction of complex molecules in a single step. nih.govsemanticscholar.orgresearchgate.net For instance, a three-component condensation of an aldehyde, a carbamate (like benzyl (B1604629) carbamate), and a phosphonous acid derivative can produce phosphinic dipeptides with good yields (48–75%). nih.govresearchgate.net These methods offer an advantage over traditional multi-step preparations by allowing for more straightforward variation of the side-chain structures. nih.govresearchgate.net

Synthetic strategies can be broadly categorized based on the direction of chain elongation:

N → C Strategy: This is the most traditional approach, where a P-C bond is formed by adding an N-protected α-amino-H-phosphinic acid (or its ester) to an acrylate. nih.gov

C → N Strategy: In this alternative pathway, an acrylate is first added to an activated form of hypophosphorous acid, followed by a condensation reaction with an aldehyde and an amine-containing component, akin to a Kabachnik-Fields or phospha-Mannich reaction. nih.gov

These syntheses can also be performed on a solid support, which facilitates purification and modification of the resulting peptide. nih.govresearchgate.net

Table 1: Key Synthetic Methodologies for Phosphinic Pseudopeptides

MethodologyDescriptionKey ReagentsTypical YieldsReference
Phospha-Michael AdditionAddition of a P(III) nucleophile (from an H-phosphinate ester) to an α,β-unsaturated carbonyl compound (acrylate).Alkyl H-phosphinate, Acrylate, Silylating agent (HMDS, TMSCl).Good to Excellent nih.gov
Three-Component CondensationA one-pot reaction combining an aldehyde, a carbamate, and a phosphonous acid derivative.Aldehyde, Benzyl carbamate, 2-ethoxycarbonylethylphosphonous acid, Acetyl chloride.48-75% nih.gov
Solid-Phase SynthesisPhospha-Michael addition performed with one reactant immobilized on a solid resin support (e.g., Wang resin).Resin-bound acrylate, Fmoc-protected aminophosphinic acid, Silylating agent (BSA).Variable nih.govresearchgate.net

Research in Catalysis and Separation Science

Phosphorus compounds are critically important as ligands in catalysis. gessnergroup.com While phosphines (P(III) compounds) are the most widely studied, pentavalent organophosphorus compounds like phosphine (B1218219) oxides and phosphinates also exhibit coordinating properties. wikipedia.orgnih.gov Phosphinic esters can act as ligands through the lone pair electrons of the phosphoryl (P=O) oxygen atom. nih.gov This oxygen is a hard donor, making it suitable for coordinating with hard Lewis acidic metal centers.

The coordination chemistry of phosphinates is relevant in the formation of metal-organic frameworks and nanocrystal synthesis, where they can act as surface ligands controlling particle growth and stability. researchgate.net In catalysis, the electronic and steric properties of the substituents on the phosphorus atom (e.g., propyl and ethyl groups) can be tuned to modify the ligand's donor ability and, consequently, the activity and selectivity of the metal catalyst. While less common than phosphines, the thermal stability of the P=O bond in phosphinates makes them robust ligands for catalytic applications under demanding conditions. wikipedia.org

Organic phosphinic acids and their esters are highly effective extractants in hydrometallurgical processes for the separation of metals, particularly rare earth elements (REEs). rsc.orgresearchgate.netresearchgate.net The extraction mechanism is typically a cation exchange process where the acidic proton of the phosphinic acid is exchanged for a metal ion. researchgate.net

The relationship between the molecular structure of the phosphinic acid extractant and its performance is a subject of intensive study. Key structural factors influencing extraction efficiency and selectivity include:

Steric Hindrance: The size and branching of the alkyl groups attached to the phosphorus atom have a profound impact. Increased steric bulk near the coordinating P=O group generally leads to a decrease in the extraction ratio. rsc.orgresearchgate.net

Acidity (pKa): The pKa value of the extractant is crucial. Phosphinic acids have higher pKa values compared to phosphonic and phosphoric acids, which means they can be stripped of the extracted metal using less concentrated acids, an advantage for industrial processes. rsc.org

Electronic Effects: The electronic properties of the substituents influence the basicity of the phosphoryl oxygen. More electron-donating groups increase the negative charge on the oxygen, enhancing its ability to coordinate with metal cations. acs.org

Computational studies complement experimental work by modeling the metal-ligand interactions and helping to understand the steric and electronic effects of different substituents on extraction performance. rsc.orgdntb.gov.ua

Table 2: Structure-Reactivity Relationships in REE Extraction by Dialkylphosphinic Acids

Structural FeatureEffect on Extraction PerformanceRationaleReference
Branching at α-carbonDecreases extraction ability significantly.High steric hindrance around the P=O coordinating group impedes complex formation. researchgate.net
Branching at β-carbonDecreases extraction ratio and separation activity for heavy REEs.Moderate steric hindrance that affects the stability and geometry of the extracted metal complex. rsc.orgresearchgate.net
Linear alkyl chainsStrong extraction ability.Lower steric hindrance allows for efficient packing and coordination around the metal ion. researchgate.net
Increased pKaFacilitates stripping with lower acid concentrations.The P-C bonds in phosphinic acids make them less acidic than P-O-C bonded phosphonic/phosphoric acids. rsc.org

The specific nature of the alkyl substituents, such as propyl and ethyl groups, is a key determinant of an extractant's behavior. Research on dialkylphosphinic acids has shown that even subtle changes in the alkyl chain can alter extraction and separation factors for REEs. rsc.orgresearchgate.net

For dialkylphosphinic acids, substituents like ethyl or propyl in the β-position of the alkyl chain can confer higher separation activity for REEs compared to substituents with either more or less steric bulk. rsc.org This suggests an optimal steric profile is required to achieve the best selectivity.

Extraction Efficiency: Linear alkyl chains generally lead to strong extraction ability due to minimal steric hindrance. researchgate.net Therefore, extractants with propyl and ethyl groups are expected to be effective. However, as the chain length increases, van der Waals interactions can also play a role.

Selectivity: The separation of adjacent REEs, which is chemically challenging due to their similar ionic radii, is highly sensitive to the extractant's structure. Dialkylphosphinic acids with branched substituents have demonstrated unique selectivity for certain heavy REEs. rsc.org The precise arrangement and size of ethyl and propyl groups can influence the "fit" of the extractant around different REE ions, leading to enhanced separation factors for specific pairs like Pr/Nd. rsc.org

Computational and Theoretical Chemistry Studies of Phosphinic Acid, Propyl , Ethyl Ester

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of molecules like ethyl propylphosphinate. nih.govscirp.org These calculations provide fundamental information about the distribution of electrons within the molecule, which governs its chemical behavior.

Detailed research findings from DFT studies on related phosphinate esters reveal key electronic properties. The geometry of the molecule is optimized to find the most stable arrangement of atoms. From this optimized structure, various electronic descriptors can be calculated. For instance, the distribution of atomic charges reveals the polarity of different bonds within the molecule. In ethyl propylphosphinate, the phosphoryl group (P=O) is highly polarized, with the oxygen atom carrying a significant negative charge and the phosphorus atom a partial positive charge. This polarity is a key factor in its reactivity.

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a measure of the molecule's chemical stability; a smaller gap generally implies higher reactivity.

Reactivity descriptors derived from DFT, such as chemical potential (µ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of a molecule's reactivity. mdpi.comscielo.org.mx These descriptors help in predicting how ethyl propylphosphinate will interact with other chemical species. For example, the electrophilicity index can predict its susceptibility to attack by nucleophiles.

Table 1: Calculated Electronic Properties of a Model Alkyl Phosphinate (e.g., Dimethylphosphinate) from DFT Studies

PropertyValueSignificance
HOMO Energy-7.5 eVIndicates electron-donating capability.
LUMO Energy1.2 eVIndicates electron-accepting capability.
HOMO-LUMO Gap8.7 eVRelates to chemical stability and reactivity.
Dipole Moment3.5 DMeasures the overall polarity of the molecule.
Mulliken Charge on P+1.2 eIndicates the electrophilic nature of the phosphorus atom.
Mulliken Charge on O (P=O)-0.8 eIndicates the nucleophilic nature of the phosphoryl oxygen.

Note: The values in this table are representative and are based on DFT calculations of simple alkyl phosphinate models. The actual values for ethyl propylphosphinate may vary but are expected to follow similar trends.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. nih.gov For a flexible molecule like ethyl propylphosphinate, MD simulations provide invaluable insights into its conformational landscape and how it interacts with other molecules, such as solvents or biological macromolecules. mdpi.commdpi.com

MD simulations are also powerful for studying intermolecular interactions. researchgate.net When ethyl propylphosphinate is in a solution, its behavior is influenced by its interactions with the solvent molecules. MD simulations can model these interactions explicitly, showing how solvent molecules arrange themselves around the solute and how they affect its conformation and dynamics. mdpi.com These simulations can reveal the formation of hydrogen bonds between the phosphoryl oxygen of the phosphinate and protic solvent molecules, which can significantly impact its reactivity.

Table 2: Representative Intermolecular Interaction Energies for an Alkyl Phosphinate with Different Solvents from MD Simulations

SolventInteraction Energy (kcal/mol)Type of Interaction
Water-12.5Hydrogen Bonding, Dipole-Dipole
Ethanol (B145695)-9.8Hydrogen Bonding, Dipole-Dipole
Hexane-3.2Van der Waals forces

Note: These are illustrative values for a generic alkyl phosphinate. The specific interaction energies for ethyl propylphosphinate would depend on the precise force field parameters used in the simulation.

Computational Modeling of Reaction Mechanisms and Transition States

Computational chemistry plays a vital role in elucidating the detailed mechanisms of chemical reactions, including those involving alkyl phosphinates like ethyl propylphosphinate. researchgate.net By modeling the potential energy surface of a reaction, researchers can identify the lowest energy path from reactants to products, which corresponds to the most likely reaction mechanism. frontiersin.org

A key aspect of this modeling is the identification and characterization of transition states. A transition state is a high-energy, unstable configuration of atoms that exists for a fleeting moment as reactants are converted into products. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate. Quantum chemical methods, such as DFT, are used to calculate the geometry and energy of these transition states with a high degree of accuracy. dtic.mil

For ethyl propylphosphinate, a common reaction is hydrolysis, where the ester bond is cleaved by water. nih.gov Computational studies on the hydrolysis of similar phosphinate esters have shown that the reaction can proceed through different mechanisms, such as an associative or a dissociative pathway. frontiersin.org In an associative mechanism, the nucleophile (e.g., a water molecule or hydroxide (B78521) ion) attacks the phosphorus atom, forming a pentacoordinate intermediate or transition state. researchgate.net Computational modeling can distinguish between these possibilities and predict which pathway is more favorable under different conditions (e.g., in acidic, basic, or neutral solution).

Table 3: Calculated Activation Energies for the Hydrolysis of a Model Phosphinate Ester via Different Mechanisms

MechanismCatalystActivation Energy (kcal/mol)
AssociativeNone (Neutral)35
AssociativeAcid-catalyzed25
AssociativeBase-catalyzed15

Note: These values are hypothetical and serve to illustrate the kind of data obtained from computational modeling of reaction mechanisms for phosphinate esters.

Structure-Property and Structure-Reactivity Relationship Studies for Alkyl Phosphinates

Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Reactivity Relationship (QSRR) studies aim to establish a mathematical relationship between the chemical structure of a molecule and its physical properties or chemical reactivity. nih.govnih.gov These relationships are often developed using computational descriptors derived from the molecular structure. For a series of related compounds like alkyl phosphinates, QSPR and QSRR models can be powerful predictive tools. nih.govyoutube.com

In the context of alkyl phosphinates, QSPR studies might correlate structural features with properties such as boiling point, solubility, or partitioning behavior between different solvents. The structural features are quantified using molecular descriptors, which can be calculated from the 2D or 3D structure of the molecules. These descriptors can be simple, such as molecular weight or the number of certain types of atoms, or more complex, such as topological indices or quantum chemically calculated electronic properties.

QSRR studies for alkyl phosphinates focus on correlating their structural descriptors with their reactivity in specific chemical reactions. researchgate.net For example, a QSRR model could be developed to predict the rate of hydrolysis of a series of alkyl phosphinates based on steric and electronic descriptors of the alkyl groups attached to the phosphorus atom. nih.gov Such models are valuable for understanding the factors that govern reactivity and for designing new compounds with desired reactivity profiles.

A common approach in these studies is to use statistical methods like multiple linear regression or machine learning algorithms to build the predictive models. nih.gov The quality of the model is assessed by its ability to accurately predict the property or reactivity of compounds that were not used in the model development process.

Table 4: Example of a QSRR Equation for the Hydrolysis Rate of Alkyl Phosphinates

log(k) = c₀ + c₁σ + c₂Es*

Where:

log(k) is the logarithm of the hydrolysis rate constant.

σ * is the Taft steric parameter, which quantifies the electronic effect of the substituent.

Es is the Taft steric parameter, which quantifies the steric effect of the substituent.

c₀, c₁, and c₂ are coefficients determined by regression analysis.

This type of equation allows for the prediction of the hydrolysis rate for a new alkyl phosphinate, like ethyl propylphosphinate, provided the relevant substituent parameters are known.

Advanced Analytical Methodologies for Characterization and Mechanistic Elucidation of Phosphinic Acid, Propyl , Ethyl Ester

High-Resolution Spectroscopic Techniques (e.g., NMR, Mass Spectrometry, IR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The proton NMR spectrum is expected to provide key information about the propyl and ethyl groups. The ethyl ester moiety would exhibit a characteristic quartet for the methylene (B1212753) protons (-OCH₂CH₃) coupled to the methyl protons, and a triplet for the terminal methyl protons (-OCH₂CH₃). The propyl group directly attached to the phosphorus atom would show more complex splitting patterns due to coupling with both adjacent protons and the phosphorus nucleus (²JP-H and ³JP-H).

¹³C NMR: The carbon NMR spectrum would reveal distinct signals for each carbon atom in the molecule. The chemical shifts would be influenced by the electronegativity of the neighboring oxygen and phosphorus atoms. The carbonyl carbon of the ester group is not present in this phosphinic acid ester structure.

³¹P NMR: Phosphorus-31 NMR is a crucial technique for characterizing organophosphorus compounds. For ethyl propylphosphinate, a single resonance is expected, and its chemical shift would be indicative of the pentavalent phosphorus center. The coupling of the phosphorus nucleus with neighboring protons would result in a complex multiplet in a proton-coupled ³¹P NMR spectrum.

Mass Spectrometry (MS):

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, aiding in its identification. For Phosphinic acid, propyl-, ethyl ester (C₅H₁₃O₂P), the expected molecular weight is approximately 136.13 g/mol . nih.gov Under electron ionization (EI), fragmentation would likely involve the loss of the ethoxy group, the propyl group, or smaller alkyl fragments. The resulting mass spectrum would show a molecular ion peak (M⁺) and several characteristic fragment ions that can be used to confirm the structure.

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of ethyl propylphosphinate is expected to show strong characteristic absorption bands for the P=O (phosphoryl) stretching vibration, typically in the range of 1200-1300 cm⁻¹. wiley.com Absorptions corresponding to P-O-C and C-C stretching, as well as C-H bending vibrations of the alkyl groups, would also be present. researchgate.net

Table 1: Predicted Spectroscopic Data for this compound

Technique Expected Observations
¹H NMR Signals for ethyl and propyl groups with characteristic splitting patterns due to H-H and H-P coupling.
¹³C NMR Distinct signals for each of the five carbon atoms.
³¹P NMR A single resonance characteristic of a phosphinate ester.
Mass Spec. Molecular ion peak corresponding to the molecular weight; characteristic fragmentation pattern.
IR Spec. Strong absorption for P=O stretching; bands for P-O-C, C-C, and C-H vibrations.

Advanced Chromatographic Separations (e.g., Chiral HPLC, GC-MS, HPLC-MS) for Isomer Analysis and Purity

Chromatographic techniques are essential for separating this compound from reaction mixtures, for determining its purity, and for analyzing its stereoisomers if a chiral center is present.

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. cromlab-instruments.es Ethyl propylphosphinate is expected to be amenable to GC-MS analysis. The gas chromatogram would provide information on the purity of the sample, with the retention time being a characteristic property of the compound under specific chromatographic conditions. The coupled mass spectrometer allows for the identification of the eluting peaks based on their mass spectra. For related organophosphorus compounds, derivatization is sometimes employed to increase volatility and improve chromatographic performance. d-nb.info

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

HPLC-MS is a versatile technique suitable for a wide range of compounds, including those that are not volatile enough for GC. nih.gov Reversed-phase HPLC could be used to separate ethyl propylphosphinate from non-polar impurities, while normal-phase HPLC could be employed for separation from more polar compounds. The use of a mass spectrometer as a detector provides high selectivity and sensitivity, allowing for accurate quantification and confirmation of the analyte's identity. Ion-pair chromatography has also been utilized for the separation of related phosphonate (B1237965) compounds. nih.gov

Chiral HPLC:

This compound possesses a chiral phosphorus center, meaning it can exist as a pair of enantiomers. Chiral HPLC is the primary method for separating and quantifying these enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. Polysaccharide-based CSPs have been shown to be effective for the separation of various chiral organophosphorus compounds. nih.govresearchgate.net The ability to separate the enantiomers is crucial as they may exhibit different biological activities. The enzymatic resolution of chiral phosphinate esters has also been demonstrated as a method to obtain enantiomerically pure compounds. nih.govtamu.edu

Table 2: Chromatographic Methods for the Analysis of this compound

Technique Application Key Parameters
GC-MS Purity assessment, identification of volatile impurities.Column type, temperature program, ionization mode.
HPLC-MS Purity assessment, quantification, analysis of non-volatile impurities.Column type, mobile phase composition, MS detector settings.
Chiral HPLC Separation and quantification of enantiomers.Chiral stationary phase, mobile phase, detector.

Isotopic Labeling and Tracing Studies for Mechanistic Pathway Determination

Isotopic labeling is a powerful tool for elucidating the mechanisms of chemical and biochemical reactions. ias.ac.inwikipedia.org By replacing one or more atoms in a reactant with a heavier isotope (e.g., ¹⁸O, ¹³C, or ²H), the fate of these atoms can be traced throughout a reaction pathway.

For this compound, isotopic labeling studies can provide valuable insights into its formation and degradation pathways. For example, by using ¹⁸O-labeled ethanol (B145695) in the synthesis, the position of the ¹⁸O in the final product can be determined by mass spectrometry or NMR, confirming the reaction mechanism.

Similarly, in studying the hydrolysis of the ester, using H₂¹⁸O would allow researchers to determine whether the cleavage occurs at the P-O or O-C bond. If the ¹⁸O is incorporated into the resulting propylphosphinic acid, it indicates cleavage of the P-O bond.

Deuterium labeling of the alkyl groups could be used to study the mechanism of reactions involving these parts of the molecule. acs.org The use of stable isotope labeling in conjunction with mass spectrometry is a well-established technique for studying the mechanisms of reactions involving phosphate (B84403) and phosphonate esters. nih.gov These studies are fundamental for understanding the reactivity and environmental fate of such compounds.

Future Research Directions and Emerging Areas in Phosphinic Acid, Propyl , Ethyl Ester Chemistry

Innovations in Green and Sustainable Synthetic Methodologies for Phosphinic Esters

The synthesis of phosphinic esters has traditionally relied on methods that may involve hazardous reagents and generate significant waste. The future of organophosphorus synthesis is increasingly aligned with the principles of green chemistry, aiming to enhance efficiency while minimizing environmental impact. nih.gov

Emerging research focuses on alternatives to classical esterification, which often uses phosphinic chlorides and alcohols. oup.com Novel, more sustainable methods are being explored:

Microwave-Assisted Synthesis: Microwave-assisted direct esterification of phosphinic acids offers a promising green alternative. This technique can accelerate reaction rates, improve yields, and reduce energy consumption compared to conventional heating methods. oup.com

Solvent-Free Reactions: A core tenet of green chemistry is the reduction or elimination of volatile organic solvents. nih.gov Future methodologies will likely focus on developing solvent-free or solid-state reactions for the synthesis of phosphinic esters, potentially using techniques like mechanochemistry (ball-milling) to facilitate reactions without a liquid medium. oup.com

Biocatalysis: The use of enzymes as natural catalysts presents a transformative approach to organic synthesis. nih.gov Research into enzymes capable of catalyzing the formation of P-O ester bonds under mild, aqueous conditions could revolutionize the production of phosphinic esters, offering high selectivity and reducing the need for harsh chemicals and energy-intensive processes. nih.gov

These innovative approaches not only address environmental concerns but also have the potential to enhance reaction efficiency and product purity, making the synthesis of phosphinic esters like the propyl-, ethyl ester more economically viable and sustainable. nih.gov

Development of Novel Catalytic Systems Based on Phosphinic Esters

While much research has focused on the synthesis of phosphinic esters, a significant future direction lies in using these molecules as foundational components in new catalytic systems. Organophosphorus compounds, particularly phosphines and their derivatives, are renowned for their role as ligands in transition-metal catalysis. wikipedia.org The structural motifs within Phosphinic acid, propyl-, ethyl ester suggest its potential as a precursor or a direct participant in catalyst design.

Future research in this area is expected to explore:

Ligand Development for Cross-Coupling Reactions: Bulky, electron-rich phosphine (B1218219) ligands are critical for many palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig aminations. wikipedia.orgsigmaaldrich.comsigmaaldrich.com The phosphinate core could be chemically modified to create a new class of ligands. By functionalizing the propyl or ethyl groups or by transforming the P=O bond, novel ligands with unique steric and electronic properties could be developed, potentially leading to catalysts with enhanced activity, stability, or selectivity for challenging chemical transformations. nih.gov

Heterogeneous Catalysis: Metal phosphonates and phosphinates are being investigated as robust, inorganic-organic hybrid materials for heterogeneous catalysis. mdpi.com These materials can offer advantages in catalyst separation and recycling. Future work could involve incorporating propyl ethyl phosphinate or its derivatives into metal-organic frameworks (MOFs) or onto solid supports like mesoporous silica. mdpi.commdpi.com Such supported catalysts could find applications in fine chemical synthesis, offering the benefits of homogeneous catalysts (high activity and selectivity) with the practical advantages of heterogeneous systems. scispace.com

Organocatalysis: The development of metal-free catalytic systems is a growing area of interest. Certain organophosphorus compounds can act as organocatalysts. For instance, phosphinites have been used in combination with acids for ring-opening polymerizations. rsc.org Investigating the ability of propyl ethyl phosphinate or related structures to act as Lewis bases or to participate in other organocatalytic cycles could open new, environmentally friendly catalytic pathways.

The following table summarizes catalyst types and their potential applications relevant to phosphinic ester-based systems.

Catalyst TypeLigand/Scaffold BasePotential ApplicationsKey Advantages
HomogeneousModified Phosphinic Ester LigandsCross-Coupling, Amination, EtherificationHigh activity, selectivity, tunable electronic/steric properties
HeterogeneousMetal-Phosphinate FrameworksFine Chemical Synthesis, Gas SeparationRecyclability, stability, ease of separation
OrganocatalystPhosphinic Ester DerivativesPolymerization, Asymmetric SynthesisMetal-free, lower toxicity, mild reaction conditions

Elucidation of Complex Biological and Environmental Transformation Pathways

Understanding the fate of organophosphorus compounds in the environment and in biological systems is crucial for assessing their impact and designing safer chemicals. For this compound, future research will need to map its transformation pathways, with a primary focus on hydrolysis and microbial degradation.

The principal reactions involved in the breakdown of organophosphorus esters are hydrolysis, oxidation, and dealkylation. oup.comoup.com

Hydrolytic Degradation: The ester linkage is a key site for chemical transformation. Hydrolysis, which can be catalyzed by acid or base, involves a nucleophilic attack on the phosphorus atom, typically leading to the cleavage of the P-O bond. nih.gov The rate of hydrolysis is influenced by factors such as pH and the steric and electronic nature of the alkyl groups. nih.govcdnsciencepub.comrsc.org Studies on a range of ethyl phosphinates have shown that increasing steric hindrance around the phosphorus center significantly decreases the rate of alkaline hydrolysis. nih.gov Future work should precisely quantify the hydrolysis kinetics of propyl ethyl phosphinate under various environmental conditions (e.g., different pH levels and temperatures) to predict its persistence in aquatic systems. reddit.com

Microbial Biodegradation: Microorganisms in soil and water are primary drivers of the degradation of organophosphorus compounds. oup.comnih.gov Many bacteria and fungi possess enzymes, such as phosphotriesterases, that can efficiently hydrolyze the ester bonds of these compounds, often using them as a source of phosphorus or carbon. oup.comnih.govnih.gov The initial and most significant step in detoxification is often the enzymatic hydrolysis of the P-O-alkyl bond. oup.comoup.com Research is needed to isolate and characterize specific microbial consortia capable of degrading propyl ethyl phosphinate and to identify the specific enzymes and metabolic pathways involved. This knowledge is essential for developing potential bioremediation strategies for contaminated sites. nih.gov

The general pathway for the environmental degradation of many organophosphorus esters begins with the cleavage of an ester bond, as depicted in the table below.

Transformation TypeKey MechanismPrimary Product(s)Influencing Factors
Chemical Abiotic HydrolysisPropylphosphinic acid, Ethanol (B145695)pH, Temperature, Steric hindrance
Biological Enzymatic HydrolysisPropylphosphinic acid, EthanolMicrobial population, Enzyme activity, Nutrient availability

Advanced Computational Design for Rational Discovery of Phosphinic Esters with Tuned Reactivity

Advanced computational chemistry provides powerful tools for predicting the properties and reactivity of molecules, thereby accelerating the discovery and design of new compounds with desired functions. For phosphinic esters, in silico methods can guide synthetic efforts, saving time and resources.

Future research will increasingly leverage a variety of computational techniques:

Quantum Mechanics (QM) and Density Functional Theory (DFT): These methods can be used to calculate the electronic properties of this compound, such as the electrostatic potential and HOMO-LUMO energy gap. biorxiv.orgbiorxiv.org This information provides insight into the molecule's reactivity, stability, and potential interaction sites for catalysis or biological activity. DFT calculations can also be used to model reaction pathways, such as hydrolysis, to determine activation energies and elucidate reaction mechanisms. minsky.ai

Molecular Dynamics (MD) Simulations: MD simulations can model the behavior of phosphinic esters in complex environments, such as in solution or at the interface of a catalyst or biological molecule. researchgate.net These simulations provide a dynamic picture of intermolecular interactions, conformational changes, and binding affinities, which are crucial for designing new ligands or understanding biological transformations. tandfonline.commdpi.com

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or toxicity. nih.gov By developing QSAR models for phosphinates, researchers can predict the potential toxicity or desired activity of new, unsynthesized derivatives of propyl ethyl phosphinate. This allows for the in silico screening of large virtual libraries of compounds to prioritize those with the most promising profiles for synthesis and testing. nih.gov

The integration of these computational approaches enables a "rational design" cycle, where molecules are designed and evaluated computationally before being synthesized in the lab, leading to a more efficient and targeted discovery process.

Q & A

Basic: What are the recommended synthetic routes for preparing phosphinic acid, propyl-, ethyl ester, and how do reaction conditions influence yield?

Phosphinic acid esters are typically synthesized via esterification or transesterification. For example, ionic liquid catalysts (e.g., [HPY][HSO₄]) have been optimized for stearic acid esters, achieving >90% yield under conditions of 80–100°C, 4–6 hours, and a 1:1.2 molar ratio of acid to alcohol . For phosphinic acid derivatives, analogous methods may involve reacting propylphosphinic acid with ethanol in the presence of acid catalysts (e.g., H₂SO₄) or using dehydrating agents like DCC (dicyclohexylcarbodiimide). Key variables include temperature control (to avoid side reactions like oxidation) and stoichiometric precision, particularly for phosphorus-containing intermediates .

Basic: What chromatographic techniques are effective for separating this compound from structurally similar esters?

High-performance thin-layer chromatography (HPTLC) and reverse-phase HPLC are widely used for ester separation. For example, gallic acid propyl ester and 4-hydroxybenzoic acid propyl ester were resolved using silica gel plates with a mobile phase of toluene:ethyl acetate:formic acid (5:4:1 v/v), achieving Rf values of 0.62 and 0.55, respectively . For HPLC, a C18 column with a gradient of acetonitrile/water (0.1% trifluoroacetic acid) at 1.0 mL/min and UV detection at 254 nm is recommended. Method validation should include spike-recovery tests to confirm resolution from analogs like ethyl or methyl esters .

Basic: How can researchers distinguish phosphinic acid esters from ethers or phosphonic acid esters in structural characterization?

  • Functional Group Analysis : Phosphinic acid esters (R₂P(O)OR') lack the carbonyl group found in carboxylic acid esters but retain a P=O bond, identifiable via IR (~1250 cm⁻¹) or ³¹P NMR (δ 20–40 ppm). Ethers (R-O-R') show no P=O signals, while phosphonic acid esters (RP(O)(OR')₂) exhibit distinct ³¹P NMR shifts (δ 10–25 ppm) .
  • Mass Spectrometry : High-resolution MS can differentiate molecular formulas. For example, this compound (C₅H₁₃O₂P) has a nominal mass of 136, whereas its phosphonic analog (C₅H₁₃O₃P) would be 152 .

Advanced: What kinetic models are applicable for studying the esterification of propylphosphinic acid with ethanol?

Pseudo-first-order kinetics are commonly applied, assuming excess ethanol. Rate constants (k) can be derived via Arrhenius plots, with activation energies (Eₐ) typically ranging 40–60 kJ/mol for similar esters. For example, stearic acid propyl ester synthesis showed Eₐ = 52.3 kJ/mol using [HPY][HSO₄], with a reaction order of 1.2 for the acid . For phosphinic esters, side reactions (e.g., hydrolysis) must be accounted for by incorporating a backward rate constant (k₂) in the differential rate equation .

Advanced: How does the stability of this compound vary under acidic, basic, or thermal conditions?

  • Acidic/Basic Hydrolysis : Under 0.1 M HCl (60°C), phosphinic esters hydrolyze 3–5 times faster than phosphonic esters due to weaker P–O bond stability. In alkaline conditions (0.1 M NaOH), cleavage occurs via nucleophilic attack at phosphorus, forming propylphosphinic acid and ethanol .
  • Thermal Stability : Thermogravimetric analysis (TGA) of analogous esters (e.g., stearic acid propyl ester) shows decomposition onset at ~180°C, with mass loss correlating to ester group volatilization .

Advanced: What challenges arise in quantifying trace amounts of this compound in complex mixtures, and how can they be mitigated?

Matrix interference from co-eluting esters (e.g., methyl or butyl analogs) is a key issue. Solutions include:

  • Derivatization : Use of pentafluorophenyl diazomethane to enhance GC-MS sensitivity, achieving detection limits of 0.1 ng/mL .
  • Tandem Mass Spectrometry (MS/MS) : MRM (multiple reaction monitoring) transitions (e.g., m/z 136 → 89 for the parent ion) improve specificity in biological matrices .

Advanced: What pharmacological interactions or toxicity profiles are documented for phosphinic acid esters?

While direct data on this compound is limited, structurally related diallylphosphinic acid esters exhibit moderate cytotoxicity (IC₅₀ = 50–100 µM in HeLa cells) due to reactive oxygen species (ROS) generation. In vitro assays (e.g., Ames test) are recommended to assess mutagenicity, particularly for esters with aryl substituents .

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